粪卟啉 III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

锌卟啉是一种金属卟啉化合物,因其在生物医药、材料科学、农业和化学等领域的潜在应用而受到广泛关注。它是由原卟啉III衍生而来,其中锌被掺入卟啉环中。 该化合物以其光动力学性质而闻名,使其成为光动力学疗法和其他光化学应用中的一种有价值的试剂 .

科学研究应用

锌卟啉具有广泛的科学研究应用:

作用机制

锌卟啉在光动力学疗法中的作用机制涉及在光照射下产生单线态氧。这种单线态氧具有很高的反应性,可以破坏细胞成分,导致细胞死亡。 卟啉环中的锌离子通过促进光能向氧分子的转移,在光动力学活性中起着至关重要的作用 .

生化分析

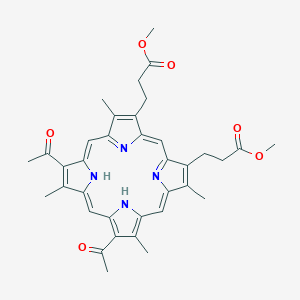

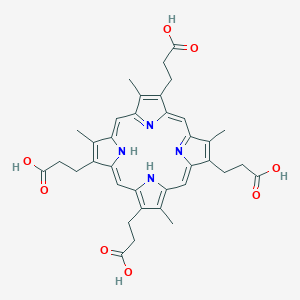

Biochemical Properties

Coproporphyrin III interacts with several enzymes and proteins. For instance, it is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . This conversion entails four decarboxylations, which turn the four acetic acid groups into methyl groups, with the release of four carbon dioxide molecules . In microorganisms, coproporphyrin III has been proposed to be involved in the transport of zinc, copper, and iron . Proteins have been identified that utilize iron-coproporphyrin III as a prosthetic group instead of heme .

Cellular Effects

Coproporphyrin III has significant effects on various types of cells and cellular processes. In several bacterial strains, heme biosynthetic precursors and degradation products, including coproporphyrin III, have been proposed to function as signaling molecules, ion chelators, antioxidants, and photoprotectants . Some microorganisms use coproporphyrin III as a chemical signal for inducing aggregation and biofilm formation .

Molecular Mechanism

The molecular mechanism of coproporphyrin III involves its role in the heme biosynthesis pathway. Coproporphyrinogen III oxidase (CPOX), the sixth enzyme of the heme biosynthetic pathway, converts coproporphyrinogen III to protoporphyrinogen IX . This process involves the oxidative decarboxylation of the propionic acid side chains on rings A and B of coproporphyrinogen III to vinyl groups, producing protoporphyrinogen IX .

Metabolic Pathways

Coproporphyrin III is involved in the main porphyrin biosynthesis pathway. It is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . This conversion involves four decarboxylations, turning the four acetic acid groups into methyl groups, with the release of four carbon dioxide molecules .

Transport and Distribution

Coproporphyrin III is proposed to be involved in the transport of zinc, copper, and iron in microorganisms

准备方法

合成路线和反应条件

锌卟啉的合成通常涉及将锌掺入卟啉环中。一种常见的方法是通过土壤细菌(如链霉菌属)的发酵进行生物合成。 该过程涉及形态工程和培养基的改变以激活隐性生物合成途径 . 锌卟啉的生产也可以通过生物反应器中的酶催化来实现,其中使用高活性的金属螯合酶和原卟啉脱羧酶来合成各种金属卟啉,包括锌卟啉 .

工业生产方法

锌卟啉的工业生产涉及大规模发酵过程。例如,生物反应器中的中试规模发酵已被用于生产高产率的锌卟啉。 该工艺包括补料分批发酵和随后的酶催化,以实现高转化率和纯度水平 .

化学反应分析

反应类型

锌卟啉经历各种化学反应,包括氧化、还原和取代。这些反应是由其光动力学性质和卟啉环中锌离子的存在促成的。

常用试剂和条件

锌卟啉反应中常用的试剂包括氧化剂,如高锰酸钾和还原剂,如硼氢化钠。 反应通常在受控条件下进行,以确保化合物的稳定性 .

主要形成的产物

锌卟啉反应形成的主要产物取决于反应类型。例如,氧化反应可能导致形成氧化的卟啉衍生物,而还原反应可能产生化合物的还原形式。 取代反应可以导致形成各种取代的卟啉衍生物 .

相似化合物的比较

属性

CAS 编号 |

14643-66-4 |

|---|---|

分子式 |

C36H40Cl2N4O8 |

分子量 |

727.6 g/mol |

IUPAC 名称 |

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride |

InChI |

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H |

InChI 键 |

IXBATLQJODMDEH-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O |

规范 SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=[NH+]5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.[Cl-].[Cl-] |

Pictograms |

Irritant |

相关CAS编号 |

68938-73-8 (di-hydrochloride) |

同义词 |

coproporphyrin III coproporphyrin III, 13C-labeled coproporphyrin III, dihydrochloride coproporphyrin III, sodium salt coproporphyrin III, tetraammonium salt coproporphyrin III, tetrapotassium salt coproporphyrin III, tetrasodium salt zinc coproporphyrin III zincphyrin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。